molecular formula C11H13NO4 B15176357 (3,4,5-Trimethoxyphenyl)glycolonitrile CAS No. 91134-18-8

(3,4,5-Trimethoxyphenyl)glycolonitrile

Cat. No.: B15176357
CAS No.: 91134-18-8
M. Wt: 223.22 g/mol
InChI Key: OXSJBPBUDGORCM-UHFFFAOYSA-N
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Description

(3,4,5-Trimethoxyphenyl)glycolonitrile is an organic compound with the molecular formula C11H13NO4. It is characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to a glycolonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-Trimethoxyphenyl)glycolonitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a cyanide source under basic conditions. One common method involves the use of potassium cyanide and formaldehyde in an aqueous solution, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Trimethoxyphenyl)glycolonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(3,4,5-Trimethoxyphenyl)glycolonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4,5-Trimethoxyphenyl)glycolonitrile involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in rapidly dividing cells. This mechanism is particularly relevant in the context of anti-cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets, including tubulin and various enzymes, makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

91134-18-8

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetonitrile

InChI

InChI=1S/C11H13NO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8,13H,1-3H3

InChI Key

OXSJBPBUDGORCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C#N)O

Origin of Product

United States

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